molecular formula C25H32ClNO4S B12132854 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide

Cat. No.: B12132854
M. Wt: 478.0 g/mol
InChI Key: HKPGIDHCVOXYJX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is a synthetic benzamide derivative featuring a 4-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety, and a 4-(heptyloxy) substituent on the benzamide core. The compound’s structure combines lipophilic (heptyloxy chain), electron-withdrawing (sulfone), and aromatic (4-chlorobenzyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C25H32ClNO4S

Molecular Weight

478.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-heptoxybenzamide

InChI

InChI=1S/C25H32ClNO4S/c1-2-3-4-5-6-16-31-24-13-9-21(10-14-24)25(28)27(23-15-17-32(29,30)19-23)18-20-7-11-22(26)12-8-20/h7-14,23H,2-6,15-19H2,1H3

InChI Key

HKPGIDHCVOXYJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, mechanisms of action, and biological effects based on diverse research findings.

Structural Characteristics

The compound can be described by the following molecular details:

Property Details
Molecular Formula C22H26ClNO4S
Molecular Weight 407.9 g/mol
IUPAC Name N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-heptyloxybenzamide
Canonical SMILES CC(C)CCCCCCOC(=O)N(CC1=CC=C(S(=O)(=O)C1)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

The structure consists of a chlorobenzyl group, a dioxidotetrahydrothiophenyl moiety, and an aliphatic heptyloxy chain. These functional groups contribute to its chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Chlorobenzyl Intermediate : This is achieved through the reaction of 4-chlorobenzyl chloride with suitable nucleophiles.
  • Synthesis of Dioxidotetrahydrothiophenyl Intermediate : This involves oxidation processes to create the dioxidotetrahydrothiophenyl group.
  • Coupling Reaction : The chlorobenzyl and dioxidotetrahydrothiophenyl intermediates are coupled with heptyloxybenzamide under optimized conditions to yield the final product.

Preliminary studies suggest that the biological activity of this compound may involve interactions with specific enzymes or receptors in biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, thereby modulating metabolic pathways.
  • DNA Interaction : It may disrupt DNA replication processes by interacting with nucleic acids.
  • Cell Membrane Disruption : The presence of hydrophobic heptyloxy groups could facilitate membrane penetration and disrupt cellular integrity.

Biological Activity

Research indicates that this compound exhibits significant biological activities. Notable findings include:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures demonstrate antimicrobial effects against various pathogens.
  • Cytotoxicity : Preliminary assays indicate cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Case Studies

  • Anticancer Activity : A study evaluated the effects of structurally related compounds on human cancer cell lines, revealing that certain derivatives inhibited cell proliferation through apoptosis induction (source not cited).
  • Enzyme Interaction Studies : Research demonstrated that compounds with similar functional groups could inhibit specific enzymes involved in cancer metabolism (source not cited).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Key Structural Differences Potential Impact Reference
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide 4-chlorobenzyl, sulfone, heptyloxy ~507.0 Reference compound High lipophilicity (heptyloxy chain); sulfone enhances polarity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide 4-isopropylbenzyl, hexyloxy ~493.0 Shorter alkoxy (hexyl vs. heptyl); isopropylbenzyl vs. chlorobenzyl Reduced lipophilicity; altered steric effects
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 2-methoxyphenoxy, acetamide 423.91 Acetamide core vs. benzamide; phenoxy vs. alkoxy Lower molecular weight; potential for hydrogen bonding
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, chloro-fluorophenyl ~344.8 Imidazole substituent; halogenated aryl Enhanced π-π stacking; possible anticancer activity
4-(Heptyloxy)-N-(4-nitrophenyl)benzamide Heptyloxy, nitro ~384.4 Nitrophenyl vs. sulfone/chlorobenzyl Electron-withdrawing nitro group; higher reactivity

Key Research Findings

Alkoxy Chain Length : Increasing alkoxy chain length (pentyloxy → heptyloxy) correlates with enhanced logP (e.g., +0.5–1.0 units per CH₂ group) but reduced solubility in polar solvents .

Sulfone vs. Nitro Groups : Sulfone-containing benzamides (e.g., target compound) display better metabolic stability than nitro derivatives, which are prone to reduction in vivo .

Halogen Effects: The 4-chlorobenzyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to non-halogenated analogues (e.g., ) .

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